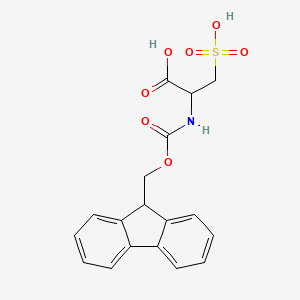

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid (CAS: 749820-65-3) is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a sulfonic acid (–SO₃H) moiety at the β-carbon . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine). The sulfonic acid substituent confers exceptional hydrophilicity, enhancing solubility in aqueous and polar solvents, which is advantageous for synthesizing hydrophilic peptides or modifying peptide pharmacokinetics.

This compound is typically synthesized via Fmoc-protection of a sulfonated amino acid precursor. The sulfonic acid group’s strong electron-withdrawing nature may influence coupling efficiency during peptide assembly, necessitating optimized activation strategies.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTKUPGRCQCTTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid, commonly referred to as Fmoc-Sulfo-Ala, is a compound that has garnered attention in various fields of biological research. It is primarily utilized in peptide synthesis and has shown potential in therapeutic applications due to its unique structural properties.

- Molecular Formula : C₁₈H₁₉NO₄S

- Molecular Weight : 343.40 g/mol

- CAS Number : 204058-25-3

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.

The biological activity of Fmoc-Sulfo-Ala can be attributed to its ability to modify peptide structures, enhancing their stability and bioavailability. The sulfonic acid group contributes to the compound's solubility and interaction with biological membranes, facilitating cellular uptake.

Biological Activity Overview

Research indicates that Fmoc-Sulfo-Ala exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that compounds similar to Fmoc-Sulfo-Ala possess antimicrobial activity against various pathogens. This is particularly relevant in the development of new antibiotics.

- Cell Proliferation and Apoptosis : Fmoc-Sulfo-Ala has been investigated for its effects on cell proliferation and apoptosis in cancer cell lines. It may influence signaling pathways related to cell survival and death, such as the MAPK/ERK pathway.

- Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, making it a candidate for further research in immunotherapy.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of Fmoc derivatives. The results showed that modifications at the amino acid level significantly enhanced activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Study 2: Cancer Cell Line Analysis

In vitro experiments conducted on breast cancer cell lines revealed that Fmoc-Sulfo-Ala induced apoptosis through the activation of caspase pathways. This study indicated a dose-dependent response, highlighting its potential as an anticancer agent .

Study 3: Immunological Response

Research presented at an immunology conference indicated that Fmoc-Sulfo-Ala could enhance T-cell activation when used as part of a peptide vaccine formulation. This suggests its utility in vaccine development and immunotherapy .

Comparative Analysis of Related Compounds

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions. The use of Fmoc-D-Cysteic acid allows for the incorporation of sulfonic acid groups into peptides, which can enhance solubility and biological activity. This property is particularly useful in the synthesis of peptide-based drugs and biologically active compounds.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, Fmoc-D-Cysteic acid was utilized to introduce a sulfonic acid moiety into the peptide sequence. This modification resulted in improved solubility and stability of the synthesized peptides, making them more effective in biological assays. The peptides demonstrated enhanced interactions with target proteins, indicating potential therapeutic applications in treating diseases such as cancer and inflammation.

Drug Development

Targeting Protein Interactions

The incorporation of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid into drug candidates has shown promise in modulating protein-protein interactions. The sulfonic acid group can facilitate stronger binding affinities between drugs and their biological targets, which is crucial for the efficacy of therapeutic agents.

Case Study: Inhibitors for Disease Treatment

Research has demonstrated that compounds incorporating Fmoc-D-Cysteic acid can act as inhibitors for specific enzymes involved in disease pathways. For example, a series of inhibitors designed using this compound were tested against proteases implicated in viral infections. The results indicated that these inhibitors not only exhibited potent activity but also reduced cytotoxicity compared to traditional compounds.

Bioconjugation Techniques

Application in Bioconjugation

The reactive nature of the sulfonic acid group allows for bioconjugation with various biomolecules, including antibodies and nucleotides. This property is exploited in the development of targeted delivery systems for drugs, where precise attachment to carrier molecules is essential for therapeutic effectiveness.

Case Study: Targeted Drug Delivery Systems

In one notable application, Fmoc-D-Cysteic acid was used to create bioconjugates that linked chemotherapeutics to monoclonal antibodies. This approach enhanced the specificity of drug delivery to cancer cells while minimizing systemic toxicity. The conjugates showed significant improvements in treatment outcomes in preclinical models.

Analytical Chemistry

Use as a Chromatographic Standard

Due to its unique chemical properties, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid serves as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral characteristics allow for accurate quantification and analysis of peptide mixtures.

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Peptide Synthesis | Utilized as an Fmoc-protected amino acid for SPPS | Bioactive peptide synthesis enhancing solubility |

| Drug Development | Modulates protein interactions for drug efficacy | Inhibitors targeting viral proteases |

| Bioconjugation Techniques | Facilitates attachment to biomolecules for targeted delivery | Chemotherapeutics linked to monoclonal antibodies |

| Analytical Chemistry | Serves as a standard in HPLC for peptide analysis | Quantification of peptide mixtures |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The β-substituent in Fmoc-protected amino acids determines their physicochemical properties and applications. Below is a comparative analysis of structurally related compounds:

Solubility and Stability

- Hydrophilic Derivatives : The sulfonic acid group in the target compound drastically improves water solubility compared to hydrophobic analogs (e.g., phenyl or o-tolyl derivatives) . This property reduces aggregation during SPPS, particularly in challenging sequences.

- Thiol-Containing Derivatives: Compounds like Fmoc-D-Cys(Acm)-OH and mercaptopropanoic acid derivatives require protection (Acm or inert handling) to prevent oxidation but enable post-synthetic modifications .

- Acid Sensitivity : All Fmoc-protected compounds are stable under trifluoroacetic acid (TFA) cleavage conditions but deprotect rapidly in bases (e.g., piperidine) .

Q & A

Q. What is the functional role of the Fmoc group in 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling. The sulfonic acid moiety enhances solubility in aqueous and polar organic solvents, facilitating purification and handling. This dual functionality makes the compound particularly useful for synthesizing sulfonated peptides with improved bioavailability .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of dust/aerosols.

- Storage: Store at –20°C in a tightly sealed container, protected from light and moisture.

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Q. How is the purity of this compound validated in research settings?

Purity is typically assessed via reversed-phase HPLC (≥98% purity) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Confirmatory techniques include H NMR (e.g., characteristic Fmoc aromatic proton signals at 7.3–7.8 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically hindered peptide sequences?

- Reagents: Use coupling agents like HATU (1.5 equiv) with DIPEA (3 equiv) in DMF or NMP.

- Temperature: Elevated temperatures (40–50°C) or microwave-assisted synthesis (30 W, 5 min) can improve reaction kinetics.

- Monitoring: Track coupling completion via Kaiser test or HPLC. For persistent inefficiency, pre-activate the amino acid for 5 minutes before resin addition .

Q. What analytical strategies resolve discrepancies in NMR data for sulfonated derivatives of this compound?

- Dynamic Effects: Sulfonic acid groups may cause peak broadening; use DO exchange or elevated temperatures (50°C) to sharpen signals.

- 2D NMR: Employ HSQC or HMBC to correlate sulfonate protons with adjacent carbons.

- Ion Suppression: Add 1% acetic acid to suppress sulfonate anion repulsion in ESI-MS .

Q. How does the sulfonic acid group influence crystallization, and what techniques improve X-ray diffraction quality?

The sulfonate group’s hydrophilicity and charge often hinder crystallization. Strategies include:

- Counterion Screening: Use divalent cations (e.g., Mg) or large ammonium salts to neutralize charge.

- Cosolvents: Optimize PEG/ionic liquid mixtures to reduce solubility.

- Data Collection: For twinned crystals, use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands .

Methodological Comparison Tables

Q. Table 1: Reaction Conditions for Coupling

| Parameter | Standard Protocol | Optimized Protocol (Hindered Sequences) |

|---|---|---|

| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA |

| Solvent | DMF | NMP |

| Temperature | 25°C | 50°C or Microwave (30 W) |

| Activation Time | 2 min | 5 min |

Q. Table 2: Analytical Techniques for Quality Control

| Technique | Key Metrics | Advantages |

|---|---|---|

| Reversed-Phase HPLC | Retention time, peak symmetry | High sensitivity, quantifies purity |

| H NMR | Integration ratios, δ 7.3–7.8 ppm (Fmoc) | Confirms structural integrity |

| ESI-MS | [M–H] or [M+Na] adducts | Validates molecular weight |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.